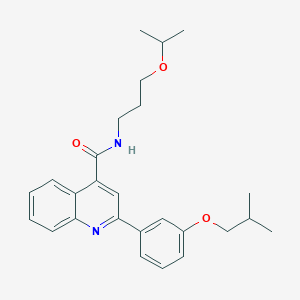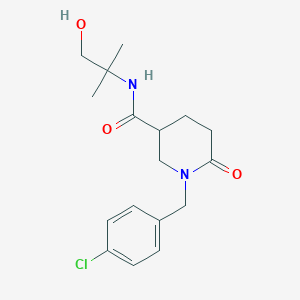
2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, also known as IQ-1S, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the immune system and cancer biology.
作用機序
2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide binds to the intracellular protein Disheveled PDZ domain-binding protein (Dvl), which is a key component of the Wnt/β-catenin signaling pathway. By binding to Dvl, this compound prevents the activation of the downstream signaling pathway, leading to the inhibition of β-catenin-mediated transcriptional activity.
Biochemical and Physiological Effects
In addition to its effects on the Wnt/β-catenin signaling pathway, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which have been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of using 2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide in lab experiments is its selectivity for the Wnt/β-catenin signaling pathway. This selectivity allows researchers to specifically target this pathway without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other Wnt inhibitors.
将来の方向性
There are several future directions for the research on 2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide. One potential direction is to explore its potential as a therapeutic agent for cancer and autoimmune diseases. Another direction is to investigate its effects on other signaling pathways and its potential as a tool for studying these pathways. Additionally, further research is needed to optimize the synthesis method and improve the potency of this compound.
合成法
The synthesis of 2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide involves a multi-step process that includes the reaction of 2-aminobenzophenone with isobutyl bromide to form 2-(3-isobutoxyphenyl)acetamide. This intermediate is then reacted with 3-bromopropyl isopropyl ether to form 2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)acetamide. Finally, this compound is cyclized with 2,4-dichloro-3,5-dimethylpyridine to form this compound.
科学的研究の応用
2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to selectively inhibit the Wnt/β-catenin signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival. This pathway is also implicated in the development of various types of cancer, making this compound a potential tool for cancer research. Moreover, this compound has been shown to enhance the proliferation and function of regulatory T cells, which play a critical role in maintaining immune homeostasis and preventing autoimmune diseases.
特性
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3/c1-18(2)17-31-21-10-7-9-20(15-21)25-16-23(22-11-5-6-12-24(22)28-25)26(29)27-13-8-14-30-19(3)4/h5-7,9-12,15-16,18-19H,8,13-14,17H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQXNQXBDVFVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6030655.png)
![2-[1-(2-methylbenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6030656.png)

![1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B6030673.png)
![N-[4-(1-adamantyl)benzoyl]leucine](/img/structure/B6030675.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(3-methyl-2-buten-1-yl)amine](/img/structure/B6030676.png)
![2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6030684.png)
![N-ethyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6030689.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6030690.png)
![2-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6030718.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6030728.png)
![N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6030729.png)
![N,N-dimethyl-5-{1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6030731.png)
![1-(3-fluorobenzyl)-4-{[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6030752.png)